molecular formula C7H7NOS2 B13261836 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one CAS No. 181145-32-4

5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one

Cat. No.: B13261836
CAS No.: 181145-32-4
M. Wt: 185.3 g/mol
InChI Key: UIKHQEPCIICNJW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazepine ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

181145-32-4

Molecular Formula

C7H7NOS2

Molecular Weight

185.3 g/mol

IUPAC Name

6,8-dihydro-5H-thieno[3,2-b][1,4]thiazepin-7-one

InChI

InChI=1S/C7H7NOS2/c9-6-2-4-10-5-1-3-11-7(5)8-6/h1,3H,2,4H2,(H,8,9)

InChI Key

UIKHQEPCIICNJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(NC1=O)SC=C2

Origin of Product

United States

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